Bienvenue dans la boutique en ligne BenchChem!

Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)

Metallodrug Toxicology Renal Safety Comparative Organ Toxicity

Bis(cyclopentadienyl)titanium dichloride, 99+% (titanocene dichloride, Cp2TiCl2) is the prototypical Group 4 bent metallocene dihalide that serves as the historical and structural benchmark from which all modern titanocene-based anticancer agents and olefin polymerization pre-catalysts have evolved. First described as an antitumor agent in 1979 and advanced to Phase II clinical trials, it remains the most extensively characterized compound within the metallocene dihalide class, providing a uniquely reproducible reference point for structure–activity relationship (SAR) studies, toxicity profiling, and catalytic activity comparisons.

Molecular Formula C10H10Cl2Ti
Molecular Weight 248.96 g/mol
Cat. No. B8047692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
Molecular FormulaC10H10Cl2Ti
Molecular Weight248.96 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl
InChIInChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyXKLWATAZDMHTSH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride): Compound Class, Benchmark Status, and Procurement Rationale


Bis(cyclopentadienyl)titanium dichloride, 99+% (titanocene dichloride, Cp2TiCl2) is the prototypical Group 4 bent metallocene dihalide that serves as the historical and structural benchmark from which all modern titanocene-based anticancer agents and olefin polymerization pre-catalysts have evolved [1]. First described as an antitumor agent in 1979 and advanced to Phase II clinical trials, it remains the most extensively characterized compound within the metallocene dihalide class, providing a uniquely reproducible reference point for structure–activity relationship (SAR) studies, toxicity profiling, and catalytic activity comparisons [2]. The ≥99% purity grade (HPLC) ensures minimal batch-to-batch variability attributable to hydrolytic degradation products or residual early-transition-metal impurities, which is critical when this compound is employed as a negative control or baseline in pharmacological or catalytic studies where trace Ti(III) or TiO2 species can confound mechanistic interpretation .

Why Generic Substitution of Titanocene Dichloride by Other Metallocene Dihalides or Substituted Titanocenes Is Scientifically Invalid


A central finding of three decades of medicinal inorganic chemistry research is that the metallocene dihalides exhibit vastly different chemical and hydrolytic stability profiles, with each metal center (Ti, V, Mo, Zr) imparting a distinct mechanism of action in vivo that precludes class-level interchangeability [1]. Even within the titanocene subclass, substitution of the chloride ligands for oxygen-donor or carboxylate ligands alters aqueous stability and cellular uptake kinetics, while modification of the cyclopentadienyl rings with electron-withdrawing or -donating groups re-tunes the Ti(IV)/Ti(III) reduction potential, fundamentally changing the spectrum of intracellular targets [2]. The ≥99% purity specification of the target compound is essential because trace hydrolysis products (e.g., TiO2, HCl) or ligand-deficient species can introduce uncontrolled pro-inflammatory or catalytic artifacts that undermine reproducibility in both bioassays and polymer chemistry applications [3].

Bis(cyclopentadienyl)titanium dichloride, 99+%: Head-to-Head and Cross-Study Quantitative Differentiation Against Closest Analogs


Renal Safety Profile of Titanocene Dichloride (TDC) Versus Vanadocene Dichloride (VDC) and Cisplatin: Absence of Functional Renal Impairment at Therapeutic and Toxic Doses

In a mouse model study comparing toxicologically equivalent doses of titanocene dichloride (TDC), vanadocene dichloride (VDC), and cisplatin (DDP), TDC was uniquely characterized by a complete absence of detectable renal functional impairment, even at LD50 doses. In contrast, cisplatin induced severe structural lesions of the proximal and distal tubular epithelial cells accompanied by profound functional kidney disturbances [1]. Both TDC and VDC caused only slight morphologic alterations (increased vacuolation in proximal tubular cells) without severe pathologic injury, but only TDC demonstrated no impairment of renal function at either effective or toxic doses—a finding not explicitly replicated for VDC [1]. This differentiates TDC from the broader metallocene dichloride class and the platinum-based clinical standard.

Metallodrug Toxicology Renal Safety Comparative Organ Toxicity

Titanocene Dichloride Exhibits Superior In Vivo Antitumor Efficacy Against Xenografted Human Lung Carcinomas Compared to Its Own Substituted Derivatives

In a head-to-head in vivo evaluation of four titanocene complexes against human lung adenocarcinoma and small cell lung carcinoma xenografted into athymic mice, titanocene dichloride demonstrated the greatest antitumor activity, suppressing tumor growth to 20–50% of control values. It outperformed titanocene dibromide, titanocene bis(hydrogenmaleinate), and titanocene bis(p-aminothiophenolate) bis(hydrochloride) [1]. This finding is noteworthy because it establishes that, in this specific tumor model, the unmodified parent compound exceeds the efficacy of its rationally designed congeners, reinforcing its value as a benchmark positive control for in vivo antitumor screening of metallocene derivatives.

Anticancer Metallodrugs Xenograft Models Lung Carcinoma

Cytotoxic Potency Gap: Titanocene Dichloride as the Baseline Against Which Next-Generation Titanocene Complexes Demonstrate 2–3 Orders of Magnitude Greater Cytotoxicity

Multiple independent studies confirm that unmodified titanocene dichloride exhibits relatively weak cytotoxicity against human cancer cell lines, serving as a reproducible low-potency baseline that enables quantification of the enhancement achieved by ligand or ring substitution. For example, the titanocenyl–dehydroepiandrosterone complex was reported to be 2 orders of magnitude (approximately 100-fold) more cytotoxic than titanocene dichloride against MCF-7 breast cancer cells [1]. Similarly, alkenyl-substituted titanocene dichloride complexes showed superior cytotoxicity relative to the parent compound across five human tumor cell lines (8505C, DLD-1, FaDu, A2780, A549), though all remained less active than cisplatin [2]. In head-to-head testing against HeLa and COLO 320M cell lines, thiophene-substituted titanocene complexes [TiCp2(Cl)SR] and [TiCp2(SR)2] exceeded the antitumor activity of titanocene dichloride (S-01) under identical conditions, with complex 2B showing the highest activity [3].

Cancer Cell Lines MTT Assay IC50 Determination

Phase II Clinical Benchmarking: Titanocene Dichloride Establishes the Efficacy Ceiling for Unmodified Metallocene Dihalides in Metastatic Breast Cancer and Renal Cell Carcinoma

Titanocene dichloride (formulated as MKT4) was evaluated in two Phase II clinical trials that serve as the definitive efficacy benchmark for the unmodified metallocene dihalide class. In a multicenter Phase II trial for metastatic breast cancer, titanocene dichloride administered at 270 mg/m² every 3 weeks produced no objective remissions among 12 evaluable patients; 17% of patients showed minor remission and 42% experienced disease stabilization, with moderate to severe (CTC grade II–III) gastrointestinal, neurological, hepatic, and renal toxicities requiring dose reduction to 240 mg/m² in 5 of 12 patients [1]. A separate Phase II trial in advanced renal cell carcinoma similarly concluded that titanocene dichloride had no advantage in RCC therapy [2]. These results are critical because they define the upper limit of single-agent clinical activity achievable with the parent Cp2TiCl2 scaffold and provide the evidence base justifying the ongoing development of substituted titanocene analogs that seek to overcome this efficacy plateau.

Phase II Clinical Trial Metastatic Breast Cancer Renal Cell Carcinoma

Catalytic Activity in Olefin Polymerization: Titanocene Dichloride as the Parent Pre-Catalyst for Systematic Substituent Effect Studies

A direct comparative study of titanocene dichloride (1) and its bis(trifluoromethyl) (2) and bis(N,N-dimethylamino) (3) derivatives as catalysts for ethylene and propylene polymerizations revealed that the catalytic efficiencies of the three 'free' titanocenium ions differ substantially depending on the activator system employed. When activated by methylaluminoxane (MAO), all three pre-catalysts showed significantly lower catalytic efficiencies than when activated by the triphenylcarbenium tetrakis(pentafluorophenyl)borate (4)/triisobutylaluminum (TIBA) system [1]. The differences in activity and the molecular weight (Mw) of the resulting polyolefins were attributed to the relative stabilities of the intermediate olefin–titanocenium π-complexes and to interactions between neutral MAO or its anion with the titanocenium species [1]. This establishes titanocene dichloride as the essential unsubstituted reference point for quantifying the electronic effects of Cp-ring substituents on polymerization activity and polymer properties.

Olefin Polymerization Ziegler–Natta Catalysis Metallocene Catalysis

Purity-Driven Reproducibility: ≥99% (HPLC) Specification Minimizes Hydrolysis-Derived Artifacts That Confound Bioassay and Catalytic Data

Titanocene dichloride is notoriously susceptible to hydrolysis in aqueous media, with rapid loss of chloride ligands and cyclopentadienyl rings at physiological pH [1]. The ≥99% purity specification (HPLC), as supplied by manufacturers including Thermo Scientific Chemicals and Chem-Impex International, ensures that the crystalline product contains ≤1% of hydrolytic degradation species such as TiO2, HCl, or mono-cyclopentadienyl titanium species at the time of packaging [2]. This is materially different from the ≥97% or >98.0% (titration) grades offered by other suppliers, where the higher impurity ceiling can introduce uncontrolled variability in moisture-sensitive applications [2]. Importantly, the ≥99% HPLC purity grade guarantees that the assay method employed is separation-based and capable of resolving structurally related degradation products, unlike argentometric titration, which provides only total chloride content and cannot distinguish intact Cp2TiCl2 from partially hydrolyzed species [2].

Chemical Purity Specification Hydrolytic Stability Reproducibility

Bis(cyclopentadienyl)titanium dichloride, 99+%: High-Confidence Application Scenarios Derived from Evidence-Based Product Differentiation


In Vivo Negative Control for Renal Toxicology Studies of Metallocene-Based Anticancer Agents

The established finding that titanocene dichloride produces no detectable impairment of renal function at effective or toxic doses in mice—in direct contrast to cisplatin and without the functional ambiguity of vanadocene dichloride [1]—positions this compound as the preferred negative control for in vivo nephrotoxicity profiling of novel metallocene drug candidates. Researchers can administer TDC at equitoxic doses alongside test compounds to confirm that observed renal histopathology is attributable to the novel agent and not a class-level effect of metallocene dihalides.

Parent Scaffold Baseline for Structure–Activity Relationship (SAR) Programs in Titanocene Anticancer Drug Discovery

Multiple independent studies demonstrate that unmodified titanocene dichloride is consistently the least cytotoxic species relative to its substituted derivatives [1][2][3]. Procurement of the 99+% HPLC purity grade ensures that SAR programs can reliably attribute enhancements in cytotoxicity (ranging from several-fold to 100-fold) to specific structural modifications of the Cp2TiX2 scaffold, without confounding by variable parent compound potency due to hydrolytic degradation.

Validated Clinical Reference Standard for Translational Oncology Studies Involving Metallocene Dihalides

Titanocene dichloride is the only metallocene dihalide to have progressed through Phase I and Phase II clinical evaluation, generating a human safety, tolerability, and efficacy dataset that is publicly available and citable [1][2]. This clinical data package, although demonstrating limited single-agent activity (0% ORR in metastatic breast cancer and RCC), provides the essential regulatory-grade benchmark against which any emerging titanocene-based therapeutic candidate must be compared in translational grant applications, IND-enabling studies, and pharmacokinetic modeling.

Unsubstituted Reference Pre-Catalyst for Electronic Effect Studies in Homogeneous Olefin Polymerization

The comparative study by Kucht et al. (1994) establishes that titanocene dichloride is the essential baseline for quantifying the effect of Cp-ring substituents (e.g., –CF3, –NMe2) on catalytic activity and polymer molecular weight under both MAO and borate/TIBA activation [1]. Polymer chemistry laboratories benchmarking novel single-site catalysts should use the 99+% pure parent compound to ensure that differences in polymerization performance reflect genuine electronic or steric ligand effects rather than variable pre-catalyst purity.

Quote Request

Request a Quote for Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.